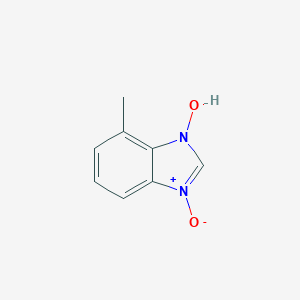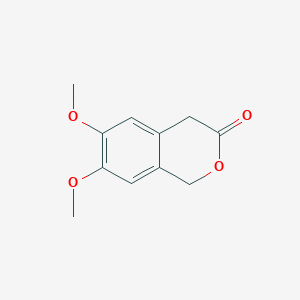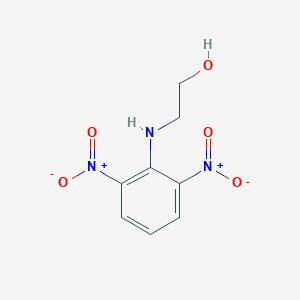![molecular formula C9H12N4O B098729 Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- CAS No. 18300-68-0](/img/structure/B98729.png)
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- is a compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- in anti-cancer activity is through the inhibition of the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens, which promotes the growth of breast cancer cells. By inhibiting aromatase, hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- reduces the level of estrogen in the body, which in turn inhibits the growth of breast cancer cells.
Biochemical and Physiological Effects:
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of aromatase, which reduces the level of estrogen in the body. Physiologically, it has been found to reduce the growth of breast cancer cells.
实验室实验的优点和局限性
The advantages of using hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- in lab experiments include its ability to inhibit aromatase activity, which can be useful in studying the role of estrogen in various physiological processes. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-. One direction is the development of more potent and selective aromatase inhibitors for the treatment of breast cancer. Another direction is the study of its potential use as a herbicide in agriculture. Additionally, the use of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- as a precursor for the synthesis of metal nanoparticles is an area of active research. Further studies are needed to determine its safety and efficacy in these applications.
In conclusion, hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- is a compound that has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action involves the inhibition of aromatase, which reduces the level of estrogen in the body. While it has advantages for lab experiments, further studies are needed to determine its safety and efficacy. There are several future directions for the study of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-, including the development of more potent and selective aromatase inhibitors, its potential use as a herbicide, and its use as a precursor for the synthesis of metal nanoparticles.
合成方法
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- can be synthesized through a reaction between hydrazinecarboxamide and 4-aminophenylethanol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
科学研究应用
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to have anti-cancer properties and has been studied as a potential treatment for breast cancer. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use as a precursor for the synthesis of metal nanoparticles.
属性
CAS 编号 |
18300-68-0 |
|---|---|
产品名称 |
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- |
分子式 |
C9H12N4O |
分子量 |
192.22 g/mol |
IUPAC 名称 |
[1-(4-aminophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H12N4O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H3,11,13,14) |
InChI 键 |
SDKXJACVTWIKTG-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
规范 SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)







